molecular formula C20H19FN6O B2383269 (2-Fluorophenyl)(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone CAS No. 1021038-77-6

(2-Fluorophenyl)(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone

Cat. No. B2383269
CAS RN: 1021038-77-6
M. Wt: 378.411
InChI Key: BGVVPHZZBJIJSS-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .


Synthesis Analysis

In a study, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a fluorophenyl group, a pyridazin group, and a piperazin group . Single crystals were developed for some similar compounds .

Scientific Research Applications

Analgesic and Anti-inflammatory Applications

Compounds similar to (2-Fluorophenyl)(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone have been studied for their potential analgesic and anti-inflammatory effects. For example, a series of 2-[[4-(substituted-phenyl/benzyl)-1-piperazinyl]methyl]-6-(4-methoxyphenyl)-3(2H)pyridazinone derivatives were prepared and examined for analgesic and anti-inflammatory activities. Among them, a compound was found to be a promising analgesic and anti-inflammatory agent, showing more potent analgesic activity than acetylsalicylic acid in a specific test and comparable anti-inflammatory activity to the standard compound indometacin (Gökçe et al., 2005).

Antimicrobial and Antiproliferative Activities

Novel heterocycles have been synthesized and evaluated for their antimicrobial and in vitro anticancer activity. The research involved studying the reaction of certain compounds with nitrogen nucleophiles to afford derivatives that exhibited antimicrobial and anticancer activities. These compounds were further subjected to molecular docking studies to investigate their potential mechanisms of action (Fahim et al., 2021).

Anticonvulsant Agents

A series of novel compounds were synthesized and their anticonvulsant activities evaluated through the maximal electroshock (MES) test. One specific compound was identified as the most potent, with a significant protective index value, suggesting its efficacy as an anticonvulsant agent. The potential mechanism of action was investigated through the evaluation of its influence on sodium channels (Malik & Khan, 2014).

Anti-HIV Activities

β-Carboline derivatives were synthesized and evaluated for their inhibitory activity against HIV-1 and HIV-2 strains. Some analogues displayed selective inhibition of the HIV-2 strain, which is comparable with nucleoside reverse transcriptase inhibitors. This discovery points towards the potential of these compounds in the treatment of HIV-2 infection (Ashok et al., 2015).

Synthesis and Structural Studies

The title compound and its derivatives have been subjects of synthesis and structural exploration, including Hirshfeld surface analysis. These studies provide insights into the molecular structure, stability, and intermolecular interactions present in the solid state of the crystal, contributing to the understanding of their biological activities (Prasad et al., 2018).

Future Directions

The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development . This suggests that this compound and similar ones could have potential applications in various fields of research and industry.

Mechanism of Action

Target of Action

The primary targets of this compound are the MAP kinase-activated protein kinase 2 and MAP kinase-activated protein kinase 3 . These kinases are part of the MAPK signaling pathway, which plays a crucial role in cellular processes such as growth, differentiation, and stress response.

Mode of Action

It is believed to interact with its targets, potentially inhibiting their activity . This interaction could lead to changes in the MAPK signaling pathway, affecting various cellular processes.

Result of Action

Given its targets, it could potentially affect cell growth, differentiation, and stress response .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s interaction with its targets and its overall effectiveness .

properties

IUPAC Name

(2-fluorophenyl)-[4-[6-(pyridin-2-ylamino)pyridazin-3-yl]piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN6O/c21-16-6-2-1-5-15(16)20(28)27-13-11-26(12-14-27)19-9-8-18(24-25-19)23-17-7-3-4-10-22-17/h1-10H,11-14H2,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGVVPHZZBJIJSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)NC3=CC=CC=N3)C(=O)C4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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